BenchChemオンラインストアへようこそ!

Allo-aca

Leptin Receptor Antagonism Cancer Cell Proliferation Potency Comparison

Allo-aca is the premier leptin receptor (ObR) antagonist peptide for laboratories requiring maximal target engagement at minimal concentrations. Unlike peripherally restricted analogs, Allo-aca achieves picomolar IC50 values (50 pM MDA-MB-231, 200 pM MCF-7) and verified blood-brain barrier penetration, enabling sub-mg/kg in vivo efficacy. Its tight receptor binding compensates for short plasma half-life, supporting acute/intermittent dosing. Demonstrated equivalence to anti-VEGF antibodies in rat CNV models and emerging hepatoprotective/neurobehavioral patent data further differentiate it. Select Allo-aca for CNS-involved oncology, diabetic retinopathy, AMD, and metabolic-neuropsychiatric studies where potency and biodistribution are critical.

Molecular Formula C48H75N13O15
Molecular Weight 1074.2 g/mol
Cat. No. B12418216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllo-aca
Molecular FormulaC48H75N13O15
Molecular Weight1074.2 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C48H75N13O15/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53)/t24-,25-,29-,30-,31-,32-,33-,38-,39-/m0/s1
InChIKeyHBIZXCPYXWQUEB-PPHQEZGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allo-aca Compound Profile: A Potent and Selective Leptin Receptor Antagonist Peptide for Research Procurement


Allo-aca is a synthetic leptin peptidomimetic that acts as a potent and selective antagonist of the leptin receptor (ObR). It is a designer peptide that mimics the structure and function of leptin, but blocks leptin signaling and action in numerous in vitro and in vivo models [1]. Allo-aca competitively binds to the leptin receptor, preventing leptin from activating downstream signaling pathways, thereby inhibiting leptin-induced cellular proliferation and other biological effects . Its sequence is H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide, with a molecular weight of 1074.19 .

Why Generic Substitution Fails: The Critical Importance of Allo-aca's Unique Mechanism and Potency


Generic substitution of Allo-aca with other leptin receptor antagonists is not advisable due to its unique structural and pharmacological properties. While other peptides like LDFI or pegylated leptin muteins also target ObR, they exhibit different potencies, pharmacokinetic profiles, and, importantly, distinct biodistribution patterns that directly impact experimental outcomes and therapeutic potential [1]. Allo-aca's ability to cross the blood-brain barrier, its picomolar activity, and its specific binding kinetics differentiate it from peripherally restricted analogs like d-Ser [2]. Therefore, researchers should select Allo-aca based on its specific quantitative advantages for CNS-involved or high-potency applications, as detailed below.

Allo-aca Quantitative Evidence Guide: Direct Comparator Data for Informed Research Selection


Superior Potency: Allo-aca Demonstrates Picomolar Antiproliferative Activity, Outperforming LDFI and d-Ser

Allo-aca inhibits leptin-induced proliferation of MCF-7 breast cancer cells with an IC50 of 200 pM, which is significantly lower than the effective concentration of the comparator LDFI (1 nM) required to abolish leptin-induced growth in similar assays [1][2]. In MDA-MB-231 triple-negative breast cancer cells, Allo-aca inhibits proliferation at a concentration as low as 50 pM [3]. In contrast, the derivative d-Ser requires a 1 nM concentration to achieve inhibition in ObR-positive cancer cells [2]. This demonstrates a 5- to 20-fold higher potency for Allo-aca compared to these peptide-based alternatives in cell-based assays.

Leptin Receptor Antagonism Cancer Cell Proliferation Potency Comparison

Unique Pharmacokinetic-Pharmacodynamic (PK-PD) Profile: Allo-aca's Tight Binding Compensates for Short Serum Half-Life

Despite a very short serum half-life (<30 min in human serum, undetectable in mouse plasma after 30 min), Allo-aca exhibits remarkable in vivo efficacy due to its exceptionally tight binding to the leptin receptor [1]. Surface plasmon resonance (SPR) analysis revealed binding kinetics of ka = 5 × 10^5 M^-1 s^-1 and kdiss = 1.5 × 10^-4 s^-1, corresponding to a Kd of approximately 0.3 nM [1]. In contrast, pegylated leptin antagonists are engineered for extended circulation half-life but often show reduced in vitro activity (e.g., 6-8 fold lower than non-pegylated forms) [2]. This unique profile means Allo-aca's potency is driven by high-affinity binding rather than prolonged exposure, a critical distinction for experimental design and data interpretation.

Pharmacokinetics Leptin Receptor Binding Surface Plasmon Resonance

In Vivo Efficacy: Allo-aca Significantly Extends Survival in a Triple-Negative Breast Cancer Xenograft Model

In an MDA-MB-231 orthotopic mouse xenograft model, subcutaneous administration of Allo-aca significantly extended the average survival time from 15.4 days (untreated controls) to 24 and 28.1 days at doses of 0.1 and 1 mg/kg/day, respectively [1]. This represents a survival extension of 56% and 82% over controls. This in vivo efficacy was achieved at sub-mg/kg doses, highlighting its potent pharmacological activity. This data provides a robust benchmark for in vivo efficacy that can be directly compared with other leptin receptor antagonists in similar models.

In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer

Ocular Indication Potential: Allo-aca Demonstrates Efficacy Comparable to Anti-VEGF Antibody in an Ophthalmic Neovascularization Model

In a rat laser-induced choroidal neovascularization (CNV) model, a single intravitreal injection of Allo-aca (5 μg/eye) significantly reduced pathological vascularization with an efficacy similar to that of an anti-VEGF antibody (1 μg/eye) [1]. This demonstrates that Allo-aca can achieve a therapeutic effect comparable to a standard-of-care biologic in an ophthalmic disease model, via a distinct mechanism targeting leptin receptor signaling. This is a key differentiator, as most other leptin antagonists are not characterized in ocular models.

Ocular Neovascularization VEGF Inhibition Leptin Receptor Antagonist

Allo-aca Best Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Potency Inhibition of Leptin-Induced Proliferation in Breast Cancer Cell Lines

Given its picomolar IC50 values (200 pM in MCF-7 and 50 pM in MDA-MB-231 cells), Allo-aca is the preferred choice for experiments requiring maximal inhibition of leptin-stimulated cancer cell growth at minimal compound concentrations [1][2]. This is particularly relevant for studies investigating the role of the leptin axis in hormone-responsive and triple-negative breast cancer.

In Vivo Studies of Leptin Receptor Antagonism in CNS-Related or Systemic Cancer Models

Allo-aca's ability to cross the blood-brain barrier and its robust in vivo efficacy at sub-mg/kg doses (e.g., 0.1 mg/kg/day) in orthotopic xenograft models make it an ideal tool for validating the therapeutic potential of ObR antagonism in CNS-involved or metastatic cancer settings [1]. Its unique PK-PD profile, where tight receptor binding compensates for short plasma half-life, provides a distinct advantage for acute or intermittent dosing regimens [2].

Investigating Leptin/VEGF Crosstalk in Ocular Neovascularization

Based on its demonstrated efficacy in a rat CNV model, where it performed similarly to an anti-VEGF antibody, Allo-aca is a valuable reagent for preclinical research into diabetic retinopathy, age-related macular degeneration, and other neovascular eye diseases [1]. Its unique ability to block leptin-mediated VEGF effects offers a complementary or alternative pathway for intervention.

Studies of Leptin's Role in Non-Cancer Pathologies, Including Liver Injury and Metabolic Disorders

Emerging patent data suggests Allo-aca has protective effects in models of chronic stress-induced liver injury and associated neurological symptoms, including reductions in serum ALT and AST levels, alleviation of hepatocyte edema, and improvement in cognitive and anxiety-like behaviors [1]. This expands its utility beyond oncology into metabolic and neuropsychiatric research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allo-aca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.